6-Fluoro-7-(trifluoromethyl)chroman-4-one
Description
6-Fluoro-7-(trifluoromethyl)chroman-4-one is a fluorinated derivative of the chroman-4-one scaffold, a heterobicyclic structure comprising a benzene ring fused to a dihydropyran ring with a ketone group at the 4th position . The compound features a fluorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 7. These substituents significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and electronic effects, which are critical for biological activity .
Properties
IUPAC Name |
6-fluoro-7-(trifluoromethyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVYFXTXNPVEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-(trifluoromethyl)chroman-4-one typically involves the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of p-toluenesulfonic acid as a catalyst. This one-pot reaction leads to the formation of the desired chroman-4-one derivative . The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Inhibition of SIRT2
Research indicates that derivatives of chroman-4-one, including 6-fluoro-7-(trifluoromethyl)chroman-4-one, exhibit significant biological activities. Notably, they have been studied for their potential as inhibitors of SIRT2 (Sirtuin 2), an enzyme implicated in aging and neurodegenerative diseases. The unique combination of substituents may enhance their interaction with biological targets, potentially leading to improved efficacy in therapeutic applications .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess significant activity against various microbial strains. For instance, the presence of trifluoromethyl groups has been linked to enhanced antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Pharmaceutical Development
Due to its biological properties, this compound is being explored for various pharmaceutical applications:
- Neurodegenerative Disease Treatment : As a SIRT2 inhibitor, it holds promise for developing treatments for neurodegenerative conditions like Alzheimer's disease.
- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for new antimicrobial therapies .
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins. The compound’s neuroprotective effects are believed to result from its antioxidant properties, which help in reducing oxidative stress in neuronal cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Chroman-4-one Derivatives
Substituent Effects on Physicochemical Properties
- Positional Isomerism : Substitution patterns greatly affect bioactivity. For example, 7-(trifluoromethyl)chroman-4-one (lacking the 6-fluoro group) exhibits enhanced lipophilicity due to the -CF₃ group but may lack the electronic modulation provided by the 6-fluoro substituent in the target compound .
- Halogen vs. Bromine’s larger atomic radius may reduce membrane permeability compared to -CF₃ .
- Ether-Linked Substituents: Derivatives like 7-(4-trifluoromethylbenzyloxy)-4-chromanone (2i) feature extended substituents, improving water solubility but possibly reducing metabolic stability due to hydrolytic susceptibility .
Key Observations :
- High-purity chroman-4-ones (e.g., 99.5% for 2i) are achievable via optimized synthetic routes .
- Steric effects from dimethyl groups (e.g., in 6-Fluoro-2,2-dimethylchroman-4-one) may lower melting points compared to planar substituents .
Bioactivity Trends
- Anti-Viral and Anti-Inflammatory Potential: Chroman-4-ones with 3-position substituents (e.g., GPR119 agonists) highlight the scaffold’s versatility, though 6- and 7-substituted derivatives like the target compound may exhibit distinct target selectivity .
- Trifluoromethyl Enhancements : The -CF₃ group in 7-(trifluoromethyl)chroman-4-one derivatives improves bioavailability and resistance to oxidative metabolism, a trait likely shared by 6-Fluoro-7-(trifluoromethyl)chroman-4-one .
Solubility and Drug-Likeness
- However, derivatives like hesperetin analogs with -CF₃ demonstrate improved water solubility through balanced substituent design .
- Chroman-4-ones with hydroxyl or methoxy groups (e.g., 5-hydroxy-7-methoxy-2,2-dimethylchroman-4-one) exhibit higher solubility but lower metabolic stability .
Biological Activity
6-Fluoro-7-(trifluoromethyl)chroman-4-one is a synthetic compound belonging to the chromanone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a chroman backbone with a fluorine atom at the 6-position and a trifluoromethyl group at the 7-position. This unique substitution pattern is believed to enhance its biological properties compared to other chromanones.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromanone derivatives, including this compound. For example, a series of chromanone derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that compounds similar to this compound exhibited selective cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 35.1 |
| Doxorubicin | MCF-7 | 37.6 |
| 6a | HCT-116 | 18.6 |
| 11 | HCT-116 | 29.2 |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies utilizing DNA fragmentation assays demonstrated that treatment with this compound leads to significant DNA damage in treated cells compared to controls, suggesting that it activates apoptotic pathways .
Antimicrobial Activity
In addition to anticancer properties, chromanones have shown antimicrobial activity. A study on various chromanone derivatives indicated that certain modifications could enhance antibacterial and antifungal activities. Although specific data on this compound's antimicrobial efficacy was limited, its structural analogs have been reported to possess significant antimicrobial properties .
Structure-Activity Relationships (SAR)
The biological activity of chromanones is influenced by their chemical structure. Substitutions at specific positions can dramatically alter their potency and selectivity:
- Fluorine Substitution : The presence of fluorine at the 6-position has been correlated with increased leishmanicidal activity compared to non-fluorinated analogs .
- Trifluoromethyl Group : The trifluoromethyl group at the 7-position enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies
- Cytotoxicity Study : In vitro evaluations showed that compounds with similar structures to this compound displayed promising cytotoxic effects against multiple cancer cell lines, indicating potential for further development as chemotherapeutic agents .
- Antileishmanial Activity : A study on thiochroman derivatives revealed that modifications leading to increased electronegativity at specific positions enhanced antileishmanial activity, suggesting similar strategies could be applied to optimize the activity of chromanones like this compound .
Q & A
Q. What synthetic methodologies are most effective for constructing the 6-Fluoro-7-(trifluoromethyl)chroman-4-one scaffold?
The synthesis of chroman-4-one derivatives typically involves functionalizing the 2,3-dihydro-γ-pyranone ring. Key approaches include:
- Michael addition : A two-step method to introduce substituents at the 2- and 3-positions .
- Electrophilic fluorination : To incorporate fluorine at the 6-position, as seen in related fluoro-chromanones .
- Trifluoromethylation : Radical or nucleophilic trifluoromethylation at the 7-position, leveraging reagents like CF₃I or Umemoto’s reagent . Optimization requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography .
Q. How can researchers validate the structural integrity of this compound derivatives?
- X-ray crystallography : Resolves stereochemical ambiguities in the fused benzene-dihydropyranone system .
- NMR spectroscopy : identifies fluorine substitution patterns, while confirms regioselectivity .
- Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated chroman-4-ones?
Discrepancies often arise from:
- Cell line variability : E.g., this compound showed IC₅₀ = 0.8 μM in MCF-7 cells but lower potency in PC-3 cells .
- Experimental design : Differences in assay conditions (e.g., serum concentration, incubation time) impact results. Standardize protocols using guidelines from iterative qualitative research frameworks .
- Structural analogs : Compare with 6-methoxy-3-(pyridin-3-yl)chroman-4-one (IC₅₀ = 2.5 μM) to isolate CF₃ contributions .
Q. How does the trifluoromethyl (–CF₃) group influence the anti-cancer mechanism of this compound?
The –CF₃ group enhances:
- Lipophilicity : Improves membrane permeability, as shown in logP comparisons with non-CF₃ analogs .
- Enzyme inhibition : Stabilizes interactions with aromatase’s hydrophobic active site, reducing IC₅₀ values by 3-fold vs. non-fluorinated derivatives .
- Metabolic stability : Resists oxidative degradation in hepatic microsome assays .
Q. What in vitro-to-in vivo translation challenges exist for this compound?
- Pharmacokinetics : Limited oral bioavailability due to high molecular weight (>300 Da). Address via prodrug strategies (e.g., acetylating the 4-keto group) .
- Toxicity : Fluorinated metabolites may release F⁻ ions; monitor using Ames tests and micronucleus assays .
- Dosing : Optimize using murine xenograft models, noting dose-limiting hepatotoxicity at >50 mg/kg .
Q. How can structure-activity relationship (SAR) studies improve selectivity for cancer targets?
- Positional fluorination : 6-Fluoro substitution enhances aromatase inhibition vs. 8-Fluoro analogs .
- Ring modifications : Introducing pyridinyl groups at the 3-position increases selectivity for estrogen receptor-positive cancers .
- Co-crystallization studies : Map interactions with CYP19A1 to guide rational design .
Methodological Guidance
Q. What statistical frameworks are appropriate for analyzing dose-response data?
- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare multiple derivatives’ potencies, adjusting for false discovery rates .
Q. How should researchers address batch-to-batch variability in synthetic yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
